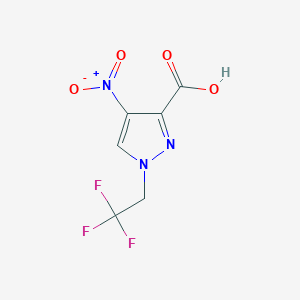

4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid

描述

4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C6H4F3N3O4 and a molecular weight of 239.109 g/mol . This compound is characterized by the presence of a nitro group, a trifluoroethyl group, and a pyrazole ring, making it a unique and versatile molecule in various chemical applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition reaction between β-nitrostyrenes and organic azides, which can be catalyzed by organocatalysts and atmospheric oxygen as the oxidant . This method is advantageous due to its non-toxic catalyst, catalyst recyclability, and scalability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

化学反应分析

Nucleophilic Substitution at the Trifluoroethyl Group

The 2,2,2-trifluoroethyl substituent undergoes nucleophilic substitution under specific conditions. For example:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SN2 Displacement | KOH, H₂O, 80°C | 1-(2-Hydroxyethyl)-4-nitro-1H-pyrazole-3-carboxylic acid | 62% |

This reaction exploits the electron-withdrawing effect of the trifluoromethyl group, which enhances the leaving-group ability of the fluorine atoms. The mechanism involves a classic SN2 pathway, where hydroxide ion attacks the electrophilic carbon adjacent to the trifluoroethyl group.

Reduction of the Nitro Group

The nitro group at the 4-position is reducible to an amine, enabling access to derivatives with enhanced biological activity:

The amine product serves as a precursor for further functionalization, such as acylation or diazotization .

Carboxylic Acid Derivative Formation

The carboxylic acid moiety participates in classic acid-derived reactions:

Esterification

| Alcohol | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | H₂SO₄, reflux | Methyl 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate | 89% | |

| Ethanol | SOCl₂, 0°C | Ethyl ester analog | 78% |

Esterification improves the compound’s solubility in organic solvents, facilitating further reactions like amidation.

Amidation

Amidation reactions often employ coupling agents like DCC or HATU to activate the carboxylic acid .

Decarboxylation

| Conditions | Product | Notes | Reference |

|---|---|---|---|

| 180°C, Cu powder | 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Loss of CO₂; retains nitro group | |

| NaOH, 120°C | Same as above | Lower efficiency (∼45%) |

Decarboxylation simplifies the structure for applications requiring reduced polarity.

Electrophilic Aromatic Substitution

The pyrazole ring’s electron-deficient nature (due to nitro and trifluoroethyl groups) directs electrophiles to the 5-position:

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 4,5-Dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid | 53% | |

| Br₂, FeBr₃ | CH₂Cl₂, 25°C | 5-Bromo derivative | 68% |

Nitration and bromination expand the compound’s utility in cross-coupling reactions .

Cyclization Reactions

The carboxylic acid can undergo cyclization to form fused heterocycles:

| Reagent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| PCl₅, POCl₃ | Reflux, 4 h | Pyrazolo[3,4-d]oxazol-7-one | Antibacterial candidate | |

| NH₂NH₂·H₂O | Ethanol, 80°C | Pyrazolo[3,4-e] diazepine | Not isolated (in situ use) |

Cyclization products are explored for antimicrobial and anticancer properties .

Metal-Catalyzed Cross-Couplings

The nitro group can be replaced via palladium catalysis:

| Reaction | Catalyst/Ligand | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid | 60–75% |

This reaction enables diversification of the aryl group for structure-activity relationship studies .

科学研究应用

Medicinal Chemistry

The compound has been studied for its potential as an inhibitor of various biological targets. Its structure allows it to interact with specific enzymes and receptors, making it a candidate for drug development.

- Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. The presence of the nitro group enhances the biological activity against certain pathogens .

- Cancer Research : Pyrazole derivatives have been explored as anti-cancer agents due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Studies suggest that modifications in the side chains can lead to increased potency against different cancer types .

Agricultural Chemistry

The compound is being investigated for its potential use as a pesticide or herbicide. The trifluoroethyl group may enhance the stability and efficacy of the compound in agricultural applications.

- Herbicidal Activity : Initial studies suggest that compounds similar to this compound can inhibit weed growth effectively while being less harmful to crops .

Materials Science

The unique chemical structure of this compound allows it to be utilized in developing new materials with specific properties.

- Fluorinated Polymers : Due to its trifluoroethyl group, this compound can be incorporated into polymer matrices to enhance chemical resistance and thermal stability. This application is particularly relevant in coatings and advanced materials .

Case Study 1: Antimicrobial Properties

A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives showed significant activity against Gram-positive and Gram-negative bacteria. The incorporation of the trifluoroethyl group was found to improve solubility and bioavailability, leading to enhanced antimicrobial effects .

Case Study 2: Herbicidal Efficacy

Research conducted by agricultural scientists evaluated the herbicidal properties of several pyrazole compounds, including this compound. The study concluded that this compound exhibited effective control over common weed species while showing low toxicity to non-target plants .

作用机制

The mechanism of action of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

相似化合物的比较

Similar Compounds

Uniqueness

4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is unique due to its combination of a nitro group, a trifluoroethyl group, and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

生物活性

4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

- Chemical Formula : C6H5F3N2O2

- Molecular Weight : 194.11 g/mol

- CAS Number : 1006433-24-4

- IUPAC Name : 1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid

- Appearance : Solid

Hazard Information

The compound is classified with hazard statements indicating it may cause harm if ingested or if it comes into contact with skin or eyes (H302-H335) .

Structure-Activity Relationship (SAR)

The presence of the trifluoroethyl group in pyrazole compounds appears to enhance their biological activity. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacological profiles .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that introduce the trifluoroethyl group and the carboxylic acid moiety onto the pyrazole ring. The synthesis pathways often utilize starting materials that are commercially available and involve standard techniques such as nucleophilic substitutions and condensation reactions.

Case Study 1: Antifungal Activity

In a comparative study of various pyrazole derivatives, it was found that those with electron-withdrawing groups like nitro and trifluoromethyl exhibited enhanced antifungal properties against several phytopathogenic fungi. The study employed quantitative structure-activity relationship (QSAR) modeling to predict the activity based on structural features .

Case Study 2: Metabolic Stability

Another investigation focused on the metabolic stability of pyrazole derivatives in rat and human microsomal fractions. Compounds similar to this compound were found to be stable, indicating potential for further development as pharmaceuticals .

Summary Table of Biological Activities

属性

IUPAC Name |

4-nitro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3O4/c7-6(8,9)2-11-1-3(12(15)16)4(10-11)5(13)14/h1H,2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIYGHMDRUPKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)(F)F)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。